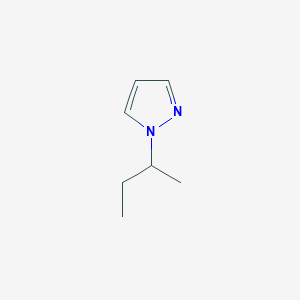

1-sec-butyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

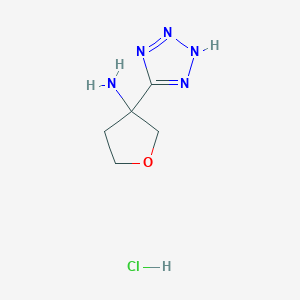

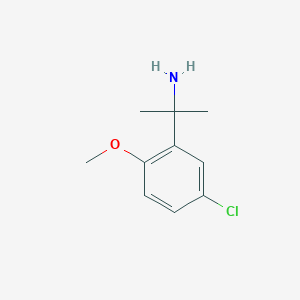

1-sec-butyl-1H-pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

Pyrazole, the core structure of this compound, is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . It provides diverse functionality and stereochemical complexity .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction between hydrazine derivatives and acetylenic ketones forms pyrazoles .Applications De Recherche Scientifique

Catalytic Activity and Synthesis of Copper(I) Pyrazolate Complexes New polynuclear copper(I) pyrazolate complexes have been synthesized, exhibiting distinct catalytic activities in cyclopropanation reactions, converting alkenes into cyclopropane derivatives with noteworthy diastereomeric excesses. The synthesis and characterisation of these complexes, involving reactions with specific pyrazole derivatives, highlight the potential of these compounds in catalytic applications (Maspero et al., 2003).

Synthesis of Pyrazole Derivatives as Building Blocks Various pyrazole derivatives have been synthesized for potential applications as insectoacaricides, dyes, luminophores, and ligands. The study outlines a chemoselective synthesis of regioisomeric pyrazole derivatives, showcasing their versatility as building blocks for advanced technological materials (Samultsev et al., 2012).

Investigation of Tautomerism in Pyrazole Compounds An analysis of the tautomerism of 1H-pyrazole derivatives in both solid-state and solution has been conducted, uncovering insights into the structural dynamics of these compounds. The study provides a detailed characterization of the tautomeric states, contributing to a better understanding of pyrazole chemistry (Claramunt et al., 2005).

Synthesis of Pyrazole-Boronate Compounds Research has been conducted on the synthesis of pyrazole-boronate compounds, identifying them as significant intermediates in the creation of biologically active compounds. The structured approach to synthesis and characterization emphasizes the importance of pyrazole derivatives in the development of pharmaceuticals and bioactive materials (Zhang Yu-jua, 2013).

Exploration of Antitumor Properties in Benzimidazole Derivatives Benzimidazole derivatives incorporating the pyrazole moiety have been synthesized and tested for their antitumor properties. The study reveals that some of these compounds exhibit high activity against specific cancer cell lines, demonstrating the potential therapeutic applications of pyrazole derivatives in oncology (Abonía et al., 2011).

Development of Novel Pyrazolone Derivatives with Bioactivity A series of pyrazolone derivatives have been synthesized, showing inhibitory activity against various plant pathogenic fungi. This indicates the potential agricultural applications of pyrazole derivatives in protecting crops from fungal infections (Wang et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are also known to be efficient complexing agents for palladium(II) .

Mode of Action

The mode of action of 1-sec-butyl-1H-pyrazole involves several steps. The process starts with nucleophilic addition, followed by intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . This results in the formation of various pyrazole derivatives

Biochemical Pathways

Pyrazoles are known to participate in various reactions such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These reactions can influence various biochemical pathways and their downstream effects.

Result of Action

The formation of various pyrazole derivatives through its mode of action suggests that it can have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-butan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDXZNODFUVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2887921.png)

![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)